molecular formula C15H12O4 B074374 2-(4-Methoxybenzoyl)benzoic acid CAS No. 1151-15-1

2-(4-Methoxybenzoyl)benzoic acid

Cat. No. B074374
CAS RN: 1151-15-1
M. Wt: 256.25 g/mol
InChI Key: UIUCGMLLTRXRBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Methoxybenzoyl)benzoic acid involves several strategies. One approach for synthesizing methoxybenzoic acid derivatives utilizes readily available starting materials, such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, leading to total yields of 17% and 37%, respectively (Lomov, 2019). Another method discusses the green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41, achieving a conversion of benzoic acid of 97.2% (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives, including 2-hydroxybenzoic acid, have been determined in the gas phase by electron diffraction and theoretical calculations, revealing details about conformations and intramolecular hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving methoxybenzoic acids can lead to the formation of radical zwitterions, showcasing the reactivity of these compounds under various conditions. Such reactions have implications for understanding the chemical behavior of 2-(4-Methoxybenzoyl)benzoic acid in different environments (Steenken et al., 1977).

Physical Properties Analysis

The physical properties of 2-(4-Methoxybenzoyl)benzoic acid and its derivatives can be inferred from studies on similar compounds. Crystal structure analyses provide insights into the solid-state configurations, which are essential for understanding the material characteristics of these compounds (Obreza & Perdih, 2012).

Scientific Research Applications

  • Polyaniline Doping : "2-(4-Methoxybenzoyl)benzoic acid" and other substituted benzoic acids have been used as dopants for polyaniline, a conductive polymer. These dopants can significantly enhance the electrical conductivity of polyaniline, making it applicable in electronic devices (Amarnath & Palaniappan, 2005).

  • Toxicity Assessment : Research has investigated the toxic properties of benzoic acid derivatives, including "2-(4-Methoxybenzoyl)benzoic acid", particularly focusing on their effects when ingested. This research is crucial for understanding the safety of these compounds in various applications (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

  • Mass Spectrometry Enhancements : In mass spectrometry, benzoic acid derivatives have been used as additives to improve the performance of matrix-assisted laser desorption/ionization (MALDI), enhancing ion yields and signal-to-noise ratio. This is particularly useful for analyzing high-mass molecules like proteins and oligosaccharides (Karas et al., 1993).

  • Sweet Compound Synthesis : "2-(4-Methoxybenzoyl)benzoic acid" has been studied for its sweetness properties. It serves as a model compound for understanding the structure-sweet taste relationships, helping in the development of new sweeteners (Arnoldi, Bassoli, Borgonovo, Merlini, & Morini, 1997).

  • Pharmaceutical Applications : This compound has been explored for potential pharmaceutical applications. It's involved in the synthesis of various active pharmaceutical ingredients due to its unique structural and chemical properties (Satpute, Gangan, & Shastri, 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing skin thoroughly after handling .

properties

IUPAC Name

2-(4-methoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUCGMLLTRXRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282944
Record name O-(p-Anisoyl)benzoic acid
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-Methoxybenzophenone-2-carboxylic acid
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Product Name

2-(4-Methoxybenzoyl)benzoic acid

CAS RN

1151-15-1
Record name 2-(4-Methoxybenzoyl)benzoic acid
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Record name O-(p-Anisoyl)benzoic acid
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Record name 2-(4-Methoxybenzoyl)benzoic acid
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Record name O-(p-Anisoyl)benzoic acid
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Record name 2-(4-methoxybenzoyl)benzoic acid
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Record name O-(P-ANISOYL)BENZOIC ACID
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Record name 4'-Methoxybenzophenone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 °C
Record name 4'-Methoxybenzophenone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 57 g (0.4 mole) of phthalic anhydride and 43 mL (0.4 mole) of anisole in 400 mL of benzene was treated with 105 g (0.8 mole) of aluminum chloride at 5°. The reaction was kept for five days at 5°, poured into 600 mL of 2N aqueous HCl and ice and filtered. The residue was triturated in aqueous sodium carbonate and filtered repeatedly until the solid no longer contained product. The sodium carbonate extracts were combined, washed with ether, and acidified with 2N aqueous HCl. The product was extracted into ether, dried over sodium sulfate and stripped. It was recrystallized from toluene to provide 80% yield of product, mp 145-147.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

Anhydrous aluminum chloride (140 g) was added at ambient temperature to a vigorously stirred mixture of 148 g of phthalic anhydride, 250 ml anisole, and 250 ml carbon disulfide. After 2.5 hours, the solution was hydrolyzed with ice water and the organic solvents were removed by steam distillation. A gray solid which precipitated when the residual solution cooled to room temperature was separated from the liquid by decantation and dissolved in ca. 1 L chloroform. Rotary evaporation of the chloroform left 107 g (42%) of white solid which was recrystallized from acetic acid/water: mp. 142°-144.5° C. (lit.* mp. 122°-123.5° C.). IR (KBr): 1686, 1660 (two different carbonyls), 1550-1600, 1420-1370, 1280, 1255, 1170, 1150, 1015, 850, 800, 755 cm-1.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
MH Hubacher - Journal of the American Chemical Society, 1946 - ACS Publications
By. H. Hubacher In the synthesis of various phthaleins, a rela-tively large quantity of 2-(4-hydroxybenzoyl)-benzoic add was needed. This acid has been prepared by heating2-(4-…
Number of citations: 0 pubs.acs.org
RD Kleene - Journal of the American Chemical Society, 1946 - ACS Publications
By. H. Hubacher In the synthesis of various phthaleins, a rela-tively large quantity of 2-(4-hydroxybenzoyl)-benzoic add was needed. This acid has been prepared by heating2-(4-…
Number of citations: 0 pubs.acs.org
FF Blicke, OJ Weinkauff - Journal of the American Chemical …, 1932 - ACS Publications
The preparation of phenolphthalein dimethyl ether (4,, 4"-dimethoxydiphenylphthalide) was attempted from phthalic anhydride and 4-methoxyphenylmagnesium iodide. Bauer2 …
Number of citations: 0 pubs.acs.org
A Arnoldi, A Bassoli, G Borgonovo… - Journal of Agricultural …, 1997 - ACS Publications
Twenty-four analogues of the sweet compound 2-(4-methoxybenzoyl)benzoic acid 1 were synthesized and tasted. The structure−sweet taste relationships were studied by means of …
Number of citations: 0 pubs.acs.org
FF Blicke, RD Swisher - Journal of the American Chemical Society, 1934 - ACS Publications
It has been shown that the phenyl ester of 2-(4'-methoxybenzoyl)-benzoic acid rearranges readily and practically quantitatively, under the influence of aluminum chloride, to yield phenol-…
Number of citations: 0 pubs.acs.org
FF Blicke, RD Swisher - Journal of the American Chemical Society, 1934 - ACS Publications
It has been found3 that the acid chloride of 2-benzoylbenzoic acid reactsat ordinary tempera-ture with potassium phenolate or with phenol in the presence of pyridine to yield …
Number of citations: 0 pubs.acs.org
H LUND - Acta Chemica Scandinavica, 1964 - actachemscand.org
Controlled potential reduction of oximes has previously been investigated. 1 The results were found to be best explained by assuming that the four-electron reduction of oximes …
Number of citations: 0 actachemscand.org
W Acevedo, PA Temussi - Frontiers in Molecular Biosciences, 2019 - frontiersin.org
Most sweeteners are plagued with unwanted unpleasant aftertastes. Here we examined the possibility that one of the main reasons for this is the similarity of sweet and umami receptors…
Number of citations: 0 www.frontiersin.org
KH VALIA - 1976 - search.proquest.com
4. The majority of users indicate that the textual content is of greatest value, however, a somewhat higher quality reproduction could be made from" photographs" if essential to the …
Number of citations: 0 search.proquest.com
AWH Lam, WT Wong, S Gao, G Wen… - European Journal of …, 2003 - Wiley Online Library
A new family of lanthanide carboxylate complexes with benzoic acid and its derivatives was synthesised and characterised. The structures of the complexes were established by X‐ray …

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